(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a planar chromene core fused with an imino group and substituted phenyl rings. The compound features a methylsulfanyl (-SMe) group at the 3-position of the phenylimino moiety and an N-phenyl carboxamide group at the 3-position of the chromene ring. This structural framework enables diverse intermolecular interactions, including hydrogen bonding (via the carboxamide and imino groups) and π-π stacking (via aromatic rings), which influence its crystallinity and solubility .
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-28-19-12-7-11-18(15-19)25-23-20(14-16-8-5-6-13-21(16)27-23)22(26)24-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVSGWLUSSNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the imino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H18N2O2S
- Molecular Weight : 386.5 g/mol
- CAS Number : 1327182-75-1
The structure features a chromene backbone with a phenyl group and a methylsulfanyl substitution, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related study demonstrated that certain chromene derivatives could inhibit the proliferation of cancer cells, particularly in HeLa cell lines. This suggests that (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide may also possess similar properties due to structural similarities with known active compounds .
Antimicrobial Properties
Chromene derivatives have been studied for their antimicrobial effects against various pathogens. The compound's structural features may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents. The synthesis of related compounds has shown promising antibacterial activity, indicating that further exploration of this compound could yield significant results in this area .
Multicomponent Synthesis
The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for creating complex molecules in a single step. This approach not only simplifies the synthetic process but also enhances yield and reduces waste, making it an attractive option for pharmaceutical development .
Green Chemistry Approaches
The application of green chemistry principles in the synthesis of this compound can lead to more environmentally friendly processes. Utilizing renewable resources and minimizing hazardous solvents during synthesis aligns with current trends towards sustainability in chemical manufacturing.
Pharmaceutical Development
Given its potential biological activities, this compound could serve as a lead compound for drug development targeting cancer and infectious diseases. The pharmaceutical industry is increasingly focused on discovering new compounds with unique mechanisms of action, making this compound a candidate for further investigation.
Agrochemical Uses
There is potential for this compound to be explored in agrochemical applications, particularly as a pesticide or herbicide. Compounds with similar structures have been noted for their efficacy in controlling pests and diseases in crops, warranting further research into the agricultural applications of this compound.
Mechanism of Action
The mechanism of action of (2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Properties:
- Melting Point : Chromene carboxamides typically exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- Spectroscopic Data :
Comparison with Similar Compounds
Chromene-3-carboxamide derivatives exhibit structural diversity based on substituents at the imino and carboxamide positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: Electron-donating groups (e.g., -SMe) increase electron density on the chromene ring, enhancing π-π interactions and crystallinity . Electron-withdrawing groups (e.g., -CF₃) reduce basicity of the imino group, altering reactivity in nucleophilic substitutions .
Solubility :
- Polar substituents (e.g., -SO₂NH₂) improve aqueous solubility, whereas lipophilic groups (e.g., -Ac, -THF) enhance membrane permeability .
Biological Activity :
- Methylsulfanyl and trifluoromethyl derivatives show promise in targeting tyrosine kinases and microbial enzymes due to their ability to form stable ligand-protein interactions .
- Chlorinated analogs (e.g., 6-Cl) exhibit antiviral properties, likely due to halogen bonding with viral proteases .
Research Findings:
- Synthetic Flexibility : The chromene-3-carboxamide scaffold allows modular functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Hydrogen Bonding : Crystallographic studies reveal that the carboxamide group participates in N-H···O/N hydrogen bonds, stabilizing crystal lattices and influencing bioavailability .
Biological Activity
(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide, with the CAS number 1327182-75-1, is a compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H18N2O2S
- Molecular Weight : 386.5 g/mol
- Structure : The compound features a chromene backbone with a carboxamide functional group and a methylsulfanyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar chromene structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chromene can inhibit the growth of various bacterial strains. A related study demonstrated that certain chromene derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7g | MRSA | Low μg/mL |
| 7a-k | E. coli | Moderate μg/mL |
| 8a-c | K. pneumoniae | Low μg/mL |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of chromene derivatives has been extensively studied. In particular, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and HeLa cells. In vitro assays revealed that some derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | 14b | 2.62 |
| HeLa | 14a | 0.39 |
The mechanism of action for these anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer progression .
- Cell Cycle Arrest : Some studies suggest that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the anticancer activity of various compounds, potentially leading to oxidative stress in cancer cells.
Case Studies
A recent study focused on the synthesis and biological evaluation of a series of chromene derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant antibacterial and anticancer activities, with selectivity towards cancer cells over normal cells .
Q & A
Basic: How can the synthesis of this compound be optimized to account for the reactivity of the methylsulfanyl group?
Methodological Answer:
The methylsulfanyl (-SMe) group is prone to oxidation and nucleophilic substitution. To optimize synthesis:
- Step 1: Use inert conditions (e.g., nitrogen atmosphere) during imine formation to prevent oxidation of the -SMe group to sulfoxide/sulfone .
- Step 2: Employ mild reducing agents (e.g., NaBH₄) for intermediate steps to preserve the thioether functionality.
- Step 3: Purify intermediates via column chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the target compound before side reactions occur.
Example Reaction Conditions:
| Step | Reaction Type | Reagents/Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Condensation | 4-Chlorobenzaldehyde, 3-(methylsulfanyl)aniline, acetic acid (cat.), reflux in ethanol | Use excess aldehyde (1.2 equiv.) to drive reaction |
| 2 | Cyclization | K₂CO₃, DMF, 80°C | Monitor via TLC; terminate at 90% conversion to avoid byproducts |
Advanced: What challenges arise in resolving the Z-configuration of the imine group via X-ray crystallography?
Methodological Answer:
The Z-configuration is confirmed by X-ray diffraction, but challenges include:
- Crystal Quality: Poor crystal growth due to flexible chromene backbone. Use slow vapor diffusion (ether into DCM solution) to improve crystal lattice stability .
- Disorder: The methylsulfanyl group may exhibit rotational disorder. Refinement with SHELXL using PART and SIMU instructions can model disorder without overfitting .
- Data Contradictions: If NMR suggests E-configuration (e.g., coupling constants), validate via NOESY (nuclear Overhauser effect) to confirm spatial proximity of imine protons to the chromene ring .
Basic: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer:
- Step 1: Cross-validate with 2D NMR (HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC correlations between the imine proton (δ 8.5 ppm) and chromene carbonyl carbon confirm connectivity .
- Step 2: High-resolution MS (HRMS) with ESI+ mode detects [M+H]⁺. A discrepancy >2 ppm suggests impurities; repurify via preparative HPLC (C18 column, MeCN:H₂O gradient) .
- Step 3: Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .
Advanced: What methodologies elucidate the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Kinetic Studies: Use Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests binding to an allosteric site .
- Docking Simulations: AutoDock Vina models interactions with target enzymes (e.g., COX-2). The methylsulfanyl group’s hydrophobicity may occupy a subpocket near the catalytic site .
- Site-Directed Mutagenesis: Replace key residues (e.g., Ser530 in COX-2) to test if inhibition is abolished, confirming binding specificity .
Basic: How does the Z-configuration influence bioactivity compared to E-isomers?
Methodological Answer:
- Stereoelectronic Effects: The Z-configuration positions the methylsulfanyl group adjacent to the chromene ring, enhancing π-π stacking with aromatic residues in enzyme active sites.
- Experimental Design: Synthesize both isomers via photoirradiation (UV light, 254 nm) and compare IC₅₀ values in cytotoxicity assays (e.g., against MCF-7 cells). Z-isomers typically show 3–5× higher potency due to improved target fit .
Advanced: How are computational methods used to predict metabolic stability?
Methodological Answer:
- Step 1: Run DFT calculations (B3LYP/6-311+G**) to identify electrophilic sites prone to cytochrome P450 oxidation (e.g., sulfur in -SMe).
- Step 2: Use SwissADME to predict metabolic hotspots. Methylsulfanyl groups are often oxidized to sulfoxides; introduce electron-withdrawing substituents (e.g., -CF₃) to slow metabolism .
- Step 3: Validate with microsomal stability assays (human liver microsomes, NADPH). A t₁/₂ <30 min indicates rapid clearance .
Basic: What strategies improve yield in multi-step synthesis?
Methodological Answer:
- Step 1: Optimize stoichiometry (e.g., 1.1 equiv. of 3-(methylsulfanyl)aniline) to minimize unreacted intermediates .
- Step 2: Use flow chemistry for exothermic steps (e.g., imine formation) to enhance heat dissipation and reduce side products.
- Step 3: Employ scavenger resins (e.g., QuadraPure™) to remove excess reagents without column chromatography .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, serum concentration). For example, activity in HeLa cells but not HEK293 may indicate tissue-specific uptake .
- Dose-Response Curves: Re-evaluate IC₅₀ under standardized conditions (72-h incubation, 10% FBS). Discrepancies >10-fold suggest batch variability; repurify compound .
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm direct target binding versus off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
